Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate
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Overview
Description
Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is a heterocyclic organic compound with the molecular formula C14H6N2O14S2Na and a molecular weight of 512.31 g/mol . This compound is known for its unique structure, which includes multiple nitro, hydroxyl, and sulfonate groups, making it a versatile chemical in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate typically involves the nitration of anthraquinone derivatives followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of strong acids and bases to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinones, amino derivatives, and substituted anthraquinone compounds. These products have diverse applications in different fields .
Scientific Research Applications
Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate include:
Anthraquinone derivatives: Compounds with similar anthraquinone backbones but different functional groups.
Nitroaromatic compounds: Molecules with nitro groups attached to aromatic rings.
Sulfonated aromatic compounds: Aromatic compounds with sulfonate groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93965-09-4 |
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Molecular Formula |
C14H5N2NaO14S2 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
sodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxo-6-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H6N2O14S2.Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
InChI Key |
VDJAKMOXIPAIRK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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